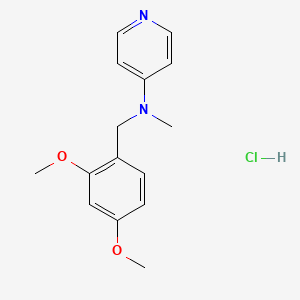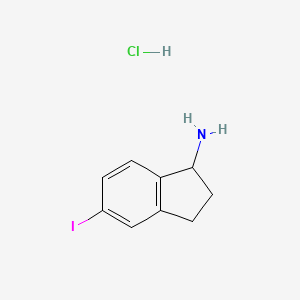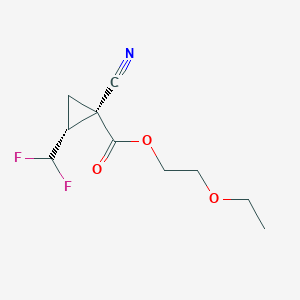![molecular formula C9H4BrClN2O B12828003 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is a heterocyclic compound that features a fused benzofuran and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, followed by cyclization reactions facilitated by catalysts or specific reagents. For instance, the use of oxalyl chloride and N,N-dimethylformamide (DMF) under vigorous stirring conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxalyl Chloride: Used in the preparation of the compound.
N,N-Dimethylformamide (DMF): Acts as a solvent and catalyst in certain reactions.
Bromine and Chlorine: Participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its electronic properties can be exploited in the development of new materials for electronic and photonic applications.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism by which 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in biological activity. For instance, the compound may interact with enzymes or receptors, altering their function and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A related compound used in the synthesis of pesticides.
3,5-Disubstituted Pyrazoles: These compounds share a similar pyrazole core and exhibit diverse chemical properties.
Uniqueness
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is unique due to its fused benzofuran and pyrazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C9H4BrClN2O |
|---|---|
Molekulargewicht |
271.50 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2H-[1]benzofuro[3,2-c]pyrazole |
InChI |
InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13) |
InChI-Schlüssel |
GIRHYLDFRINVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)


![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)

![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)


![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)



